molecular formula C10H16N2O3 B057179 (S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 709031-38-9

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B057179
M. Wt: 212.25 g/mol
InChI Key: ZDKSDALJIXEHOP-ZETCQYMHSA-N
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Description

“(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 . It is used for research purposes .


Synthesis Analysis

This compound is an important intermediate for the production of the oral hypoglycemic agent saxagliptin. It was synthesized by Candida antarctica lipase B (CALB) in Bristol-Myers Squibb . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .


Chemical Reactions Analysis

The compound is synthesized via biocatalysis, a process that offers high enantio-, chemo-, and regio-selectivities . Biocatalysis systems are increasingly used as a synthetic route to produce complex molecules in industrial fields .

Scientific Research Applications

  • Crystal Structure Analysis :

    • Dazie et al. (2017) compared the crystal structure of related compounds to 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, focusing on the planarity of substituted pyrrole rings in these structures (Dazie, Donkeng et al., 2017).
  • Synthesis of Novel Compounds :

    • Hozjan et al. (2023) disclosed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, prepared from Boc-tetramic acid and benzylidenemalononitrile (Hozjan, Mišel et al., 2023).
    • Vallat et al. (2009) studied the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction in synthesizing 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Vallat, O. et al., 2009).
  • Continuous Flow Synthesis :

    • Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones (Herath, A. & Cosford, N., 2010).
  • Regio-Selective Synthesis :

    • Nguyen et al. (2009) developed a convenient, regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety for selective substitutions (Nguyen, D. et al., 2009).

Future Directions

The compound is an intermediate for the production of saxagliptin, an oral hypoglycemic agent . The use of biocatalysis for the synthesis of such compounds is expected to grow, offering more environmentally friendly processes .

properties

IUPAC Name

tert-butyl (2S)-2-carbamoyl-2,3-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4,6-7H,5H2,1-3H3,(H2,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKSDALJIXEHOP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433776
Record name tert-Butyl (2S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate

CAS RN

709031-38-9
Record name 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709031-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-carbamoyl-2,3-dihydropyrrole-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate
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(S)-tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Citations

For This Compound
3
Citations
SB Tran, BD Maxwell, K Cao… - Journal of Labelled …, 2014 - Wiley Online Library
14 C‐labeled saxagliptin, 13 CD 2 ‐labeled saxagliptin, and its 13 CD 2 ‐labeled 5‐hydroxy metabolite were synthesized to further support development of the compound for biological …
W Jiang, B Fang - Applied Biochemistry and Biotechnology, 2020 - Springer
The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural …
Number of citations: 39 link.springer.com
J Dong, Y Gong, J Liu, X Chen, X Wen, H Sun - Bioorganic & medicinal …, 2014 - Elsevier
All eight stereoisomers of saxagliptin have been synthesized and evaluated for their inhibitory activity against DPP-IV. It was unambiguously confirmed that the configuration of …
Number of citations: 16 www.sciencedirect.com

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